Angiotensin II acetate

Receptor Binding AT1 Receptor Vasoconstriction

Angiotensin II acetate (CAS 68521-88-0) is the native octapeptide of the RAAS and the only FDA-approved synthetic angiotensin II (Giapreza). Generic substitution with analogs (Ang III, Ang IV, [Val5]-Ang II) is scientifically invalid—Ang IV is ~1000-fold less potent as a vasoconstrictor, and sequence variations drastically alter receptor binding (AT1 IC50 2.70 nM). The acetate counterion ensures solubility (≤100 mg/mL), stability (>3-year shelf life lyophilized), and consistent bioactivity. Choose ≥98% HPLC-pure, lyophilized Angiotensin II acetate for translational cardiovascular, renal, and shock research.

Molecular Formula C52H75N13O14
Molecular Weight 1106.2 g/mol
CAS No. 68521-88-0
Cat. No. B549217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II acetate
CAS68521-88-0
Molecular FormulaC52H75N13O14
Molecular Weight1106.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
InChIInChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
InChIKeyVBTZKFAHKJXHBA-PIONDTTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II Acetate (CAS 68521-88-0) in Research & Industrial Procurement


Angiotensin II acetate is a synthetic octapeptide hormone that serves as the primary biologically active component of the renin-angiotensin-aldosterone system (RAAS). As a potent endogenous vasoconstrictor, it regulates blood pressure, fluid balance, and electrolyte homeostasis primarily through high-affinity binding to G protein-coupled angiotensin II type 1 (AT1) and type 2 (AT2) receptors . The compound is available as a lyophilized powder with a molecular weight of 1106.23 Da, purity levels ≥98% (HPLC), and is a critical research tool in cardiovascular pathophysiology, renal biology, and cell signaling studies. Critically, Angiotensin II acetate (as Giapreza) is the only FDA-approved synthetic angiotensin II for clinical use in treating refractory distributive shock [1], representing a distinct and non-interchangeable procurement standard.

Why Not All Angiotensin II Peptides Are Interchangeable: A Procurement Imperative


While several angiotensin II-related peptides exist, generic substitution with analogs like Angiotensin III, Angiotensin IV, or [Val5]-Angiotensin II is not scientifically valid. These analogs exhibit drastically different receptor binding affinities, potencies, and degradation profiles compared to the native Angiotensin II acetate sequence . For example, Angiotensin IV is approximately 1000-fold less potent as a vasoconstrictor than native Angiotensin II [1], and [Val5]-Angiotensin II, while an agonist, has a different primary sequence and is primarily used as a research tool for specific experimental models, not as a clinical or general physiological substitute . Furthermore, the acetate counterion in the marketed formulation (Angiotensin II acetate) is critical for the solubility, stability, and consistent bioactivity required for both in vitro and in vivo applications, distinguishing it from other salt forms or free bases. The quantitative evidence below demonstrates that even minor structural modifications lead to profound functional differences, making Angiotensin II acetate a specific, non-fungible procurement item.

Quantitative Evidence for Angiotensin II Acetate Differentiation vs. Analogs


High-Affinity AT1 Receptor Binding Defines Potency

Angiotensin II acetate demonstrates high-affinity binding to the AT1 receptor, a key determinant of its vasoconstrictor potency. In competitive binding assays against [125I]-Ang II on rat vascular smooth muscle cells, Angiotensin II exhibited an IC50 of 2.70 nM [1]. In contrast, the degradation product Angiotensin III shows a significantly higher IC50 of 21.1 nM at AT1 receptors , indicating an approximately 7.8-fold lower affinity. This differential binding directly translates to a 4-fold reduction in vasoconstrictor potency for Angiotensin III in isolated rat aortic rings [2].

Receptor Binding AT1 Receptor Vasoconstriction Pharmacology

Vasoconstrictor Potency: A 1000-Fold Difference with Angiotensin IV

The functional vasoconstrictor response of Angiotensin II acetate is profoundly more potent than its downstream metabolites. In rat aortic ring preparations, Angiotensin II induced concentration-dependent contractions with high potency. Angiotensin III was approximately 4-fold less potent, while Angiotensin IV was approximately 1000-fold less active [1]. All three peptides achieved similar maximal contractile responses (efficacy), but the vast difference in potency (the concentration required to achieve a given effect) means that Angiotensin IV is functionally inert as a direct vasoconstrictor at physiological or even pharmacological concentrations.

Vasoconstriction Ex Vivo Pharmacology Rat Aorta Potency Comparison

Clinical Differentiation: FDA-Approved, GMP-Grade with Defined Therapeutic Dosing

Angiotensin II acetate is the active pharmaceutical ingredient in Giapreza, the only FDA-approved synthetic angiotensin II for clinical use in refractory distributive shock [1]. This approval is contingent on a rigorous, reproducible manufacturing process (GMP) and a defined clinical dosing regimen not applicable to research-grade analogs. The approved dosing starts at 20 ng/kg/min, titrated up to 80 ng/kg/min in the first 3 hours, with a maintenance cap of 40 ng/kg/min, and as low as 1.25 ng/kg/min can be used [2]. In contrast, analogs like [Val5]-Angiotensin II and Saralasin are exclusively research-grade compounds with no regulatory approval for human use, lacking the extensive quality control, safety, and efficacy data required for clinical or translational applications.

Clinical Translation GMP Grade FDA Approval Therapeutic Index

Lyophilized Powder Stability: 3-Year Shelf Life at -20°C vs. Solution Instability

Angiotensin II acetate is provided as a stable lyophilized powder, offering a validated 3-year shelf life when stored at -20°C, with room temperature shipping stability confirmed . In contrast, once reconstituted in solution, its stability is limited to just 3 months at -20°C to prevent loss of potency [1]. This stark difference in stability between the powder and solution forms is a critical procurement consideration. The powder format enables long-term storage and on-demand preparation, minimizing waste and ensuring experimental consistency over extended research periods.

Stability Lyophilization Storage Logistics

High Aqueous Solubility (90-100 mg/mL) Facilitates In Vitro and In Vivo Formulation

Angiotensin II acetate demonstrates excellent aqueous solubility, reported at 90 mg/mL (81.35 mM) in water and DMSO [1] and up to 100 mg/mL (90.39 mM) . This high solubility enables straightforward preparation of concentrated stock solutions for in vitro assays and flexible formulation for in vivo administration. In comparison, the antagonist analog Saralasin acetate hydrate has a reported solubility of only 10.63 mg/mL (10.01 mM) in DMSO [2], which may limit the achievable concentration range in certain experimental setups, particularly those requiring high doses for receptor blockade.

Solubility Formulation In Vivo Stock Solution

Validated Application Scenarios for Angiotensin II Acetate


Cardiovascular Physiology and Pathophysiology Research

Angiotensin II acetate is the gold standard for investigating the RAAS in isolated tissue and whole-animal models. Its high potency (1000-fold greater than Angiotensin IV [1]) and high-affinity AT1 receptor binding (IC50 2.70 nM [2]) make it the essential tool for studying vasoconstriction, hypertension, cardiac hypertrophy, and vascular remodeling. Using less potent analogs would require supraphysiological concentrations and confound interpretation.

Translational Research and Preclinical Models of Distributive Shock

For studies aimed at understanding or treating refractory hypotension in sepsis or other distributive shock states, the use of GMP-grade, FDA-approved Angiotensin II acetate (Giapreza) is non-negotiable. Research using this specific formulation enables direct correlation of preclinical findings with the established clinical dosing and safety profile [3], ensuring the highest standard of translational relevance.

Long-Term Cell Culture and In Vitro Assays

The high aqueous solubility of Angiotensin II acetate (up to 100 mg/mL [4]) allows for the preparation of concentrated, stable stock solutions, minimizing DMSO exposure in sensitive cell cultures. The lyophilized powder's 3-year shelf life also makes it cost-effective for laboratories running intermittent or long-term experiments, reducing the need for frequent re-validation of new lots.

In Vivo Pharmacodynamic and Pharmacokinetic Studies

The well-defined and short vascular half-life of native Angiotensin II (~12-15 seconds [5]) is a critical parameter for designing infusion protocols and interpreting dynamic blood pressure responses in animal models. This rapid turnover is a key characteristic of the endogenous hormone and is not replicated by more stable peptide analogs (e.g., Saralasin), making the native acetate form the correct choice for studies of physiological kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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